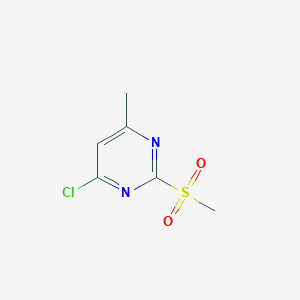

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOLDTJCNAOMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496308 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55329-22-1 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methanesulfonyl-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their diverse biological activities. The introduction of a sulfonyl group can significantly modulate the physicochemical and pharmacological properties of these scaffolds. 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a versatile intermediate that can be further functionalized, making it a valuable building block in the synthesis of potential kinase inhibitors and other targeted therapies. This guide details the synthetic route and characterization of this important compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-chloro-6-methyl-2-(methylthio)pyrimidine. The second step is the oxidation of the methylthio group to the corresponding methylsulfonyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.1.1. Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor)

This synthesis involves a three-step, one-pot reaction starting from thiourea and ethyl acetoacetate.

-

Step 1: Cyclization to 4-Hydroxy-6-methyl-2-mercaptopyrimidine

-

Reactants: Thiourea, Ethyl Acetoacetate, Sodium Ethoxide, Ethanol.

-

Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, thiourea is added, followed by the dropwise addition of ethyl acetoacetate. The mixture is refluxed for several hours. After cooling, the precipitate is filtered, dissolved in water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and dried.

-

-

Step 2: S-Methylation to 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine

-

Reactants: 4-Hydroxy-6-methyl-2-mercaptopyrimidine, Methylating agent (e.g., Dimethyl sulfate or Methyl iodide), Base (e.g., NaOH).

-

Procedure: The crude 4-hydroxy-6-methyl-2-mercaptopyrimidine is dissolved in an aqueous solution of sodium hydroxide. A methylating agent is then added dropwise while maintaining the temperature. The reaction is stirred for several hours. Acidification of the reaction mixture yields the methylated product, which is filtered, washed, and dried.

-

-

Step 3: Chlorination to 4-Chloro-6-methyl-2-(methylthio)pyrimidine

-

Reactants: 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine, Chlorinating agent (e.g., Phosphorus oxychloride (POCl₃)).

-

Procedure: 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine is treated with an excess of phosphorus oxychloride. The mixture is heated under reflux for a few hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the desired precursor.

-

2.1.2. Synthesis of this compound (Final Product)

This step involves the oxidation of the methylthio group of the precursor.

-

Method A: Using meta-Chloroperoxybenzoic acid (m-CPBA)

-

Reactants: 4-Chloro-6-methyl-2-(methylthio)pyrimidine, m-CPBA, Dichloromethane (DCM).

-

Procedure: To a solution of 4-chloro-6-methyl-2-(methylthio)pyrimidine in dichloromethane, a solution of m-CPBA (approximately 2.2 equivalents) in DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

-

Method B: Using Hydrogen Peroxide (H₂O₂) with a Catalyst

-

Reactants: 4-Chloro-6-methyl-2-(methylthio)pyrimidine, Hydrogen Peroxide (30%), Ammonium molybdate (catalyst), Ethanol.

-

Procedure: The precursor is dissolved in ethanol, and a catalytic amount of ammonium molybdate is added. The mixture is cooled to 0 °C, and 30% hydrogen peroxide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the final product.

-

Characterization Data

Physicochemical Properties

| Property | 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) | This compound (Target) |

| Molecular Formula | C₆H₇ClN₂S | C₆H₇ClN₂O₂S |

| Molecular Weight | 174.65 g/mol | 206.65 g/mol [1] |

| Appearance | White to off-white solid | Expected to be a solid |

| CAS Number | 17119-73-2 | 55329-22-1[1] |

Spectroscopic Data

Note: The following data are predictive or based on closely related structures due to the absence of published experimental data for the target compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) | ~7.0 (s, 1H, Ar-H), ~2.6 (s, 3H, S-CH₃), ~2.4 (s, 3H, Ar-CH₃) | Expected signals around 170, 165, 160, 118, 40, 24 |

| This compound (Target) | Expected downfield shift of aromatic proton compared to precursor. ~7.5 (s, 1H, Ar-H), ~3.4 (s, 3H, SO₂-CH₃), ~2.6 (s, 3H, Ar-CH₃) | Expected signals around 172, 163, 160, 120, 45, 25 |

3.2.2. Infrared (IR) Spectroscopy

| Compound | Key IR Peaks (cm⁻¹) |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1580, 1540 (C=N, C=C), ~780 (C-Cl) |

| This compound (Target) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1580, 1540 (C=N, C=C), ~1350, 1150 (S=O stretching) , ~780 (C-Cl) |

3.2.3. Mass Spectrometry (MS)

| Compound | Expected m/z of Molecular Ion [M]⁺ |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) | 174/176 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| This compound (Target) | 206/208 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrimidine scaffold is a well-known pharmacophore, and sulfonyl-containing compounds are often designed as kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the generation of compound libraries for screening against various biological targets, particularly protein kinases.

Caption: Role as an intermediate in drug discovery.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While a detailed experimental dataset for the title compound is not currently available, this document provides a robust framework based on established chemical principles and data from analogous structures. The synthetic route is reliable, and the characterization methods described are standard for a compound of this nature. The versatility of this molecule as a synthetic intermediate makes it a valuable asset for researchers in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic compound 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science. The guide collates available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a logical workflow for these characterizations.

Introduction

This compound is a halogenated pyrimidine derivative containing a sulfonyl group. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group and a methylsulfonyl moiety suggests its potential as a versatile intermediate in organic synthesis, offering multiple reaction sites for further functionalization. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in predicting its behavior in biological systems and for optimizing reaction conditions.

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be verified experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | [3] |

| Molecular Weight | 206.65 g/mol | [3] |

| CAS Number | 55329-22-1 | [3] |

| Physical Form | Solid (at 20°C) | Vendor Data |

| Melting Point | 244-245°C | Vendor Data |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa (Predicted) | -4.05 ± 0.30 | [3] |

| LogP (Predicted) | Data not available | N/A |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are general and may require optimization for the specific characteristics of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically < 2°C) is indicative of high purity.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, to a height of approximately 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20°C/minute) to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated again, with the rate of temperature increase slowed to 1-2°C/minute as the approximate melting point is approached.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the experimental melting point.

-

Boiling Point Determination (for High Melting Solids)

Given the high melting point of this compound, it is likely to have a very high boiling point and may decompose before boiling at atmospheric pressure. Therefore, boiling point determination would likely require vacuum distillation. A general approach for determining the boiling point of a high-melting-point solid is outlined below.

-

Apparatus:

-

Small-scale distillation apparatus (e.g., Kugelrohr or short-path distillation apparatus)

-

Vacuum pump and gauge

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Cold trap

-

-

Procedure:

-

A small, accurately weighed sample of the compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring all joints are properly sealed for vacuum.

-

A vacuum is gradually applied to the system to the desired pressure.

-

The sample is heated slowly and evenly.

-

The temperature at which the liquid boils and the condensate is observed on the condenser is recorded as the boiling point at that specific pressure.

-

It is crucial to monitor for any signs of decomposition (e.g., charring, gas evolution).

-

Solubility Determination (Thermodynamic)

Thermodynamic solubility provides the equilibrium concentration of a compound in a given solvent at a specific temperature and is a critical parameter in drug development.

-

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

-

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values).

-

The vials are sealed and placed in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, the samples are visually inspected to ensure that excess solid remains, confirming saturation.

-

The samples are centrifuged at high speed to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining solid particles.

-

The filtered solution is then diluted with an appropriate solvent, and the concentration of the dissolved compound is determined by a validated HPLC method against a standard curve of known concentrations.

-

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.[4][5][6][7][8]

-

Apparatus:

-

Separatory funnels or screw-capped centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

-

Volumetric flasks and pipettes

-

-

Procedure:

-

n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in the octanol-saturated water or water-saturated octanol to create a stock solution of known concentration.

-

A known volume of the stock solution is added to a separatory funnel or centrifuge tube containing known volumes of both the water-saturated octanol and the octanol-saturated water.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a solid organic compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data detailing the biological activities or the involvement of this compound in any particular signaling pathways. However, the pyrimidine core is a well-established pharmacophore. Numerous substituted pyrimidines have been investigated and developed as therapeutic agents with a wide range of activities, including:

-

Anticancer Agents: Pyrimidine analogs can act as antimetabolites, interfering with nucleic acid synthesis, or as inhibitors of various kinases involved in cancer cell signaling.[2][9]

-

Anti-inflammatory Agents: Some pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[10][11]

-

Antimicrobial Agents: The pyrimidine nucleus is found in several antibacterial and antifungal drugs.[1]

Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, adaptable protocols for the experimental determination of its key properties. While the specific biological profile of this compound remains to be elucidated, its structural relationship to a class of molecules with diverse and significant pharmacological activities suggests that it is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. The experimental methodologies and workflow presented herein provide a solid foundation for researchers to thoroughly characterize this and similar molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. New pyrimidines and triazolopyrimidines as antiproliferative and antioxidants with cyclooxygenase-1/2 inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidinones. 3. N-substituted 6-phenylpyrimidinones and pyrimidinediones with diuretic/hypotensive and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is limited. The data presented in this guide is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a reference for expected spectral characteristics and analytical methodologies.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel compounds. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | H-5 (pyrimidine) |

| ~3.40 | s | 3H | -SO₂CH₃ |

| ~2.65 | s | 3H | C6-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C6 (pyrimidine) |

| ~168.0 | C2 (pyrimidine) |

| ~161.0 | C4 (pyrimidine) |

| ~120.0 | C5 (pyrimidine) |

| ~40.0 | -SO₂CH₃ |

| ~25.0 | C6-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | C-H stretch (aromatic) |

| ~2900-3000 | Weak | C-H stretch (methyl) |

| ~1550-1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1300-1350 | Strong | Asymmetric SO₂ stretch |

| ~1140-1180 | Strong | Symmetric SO₂ stretch |

| ~1000-1100 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 220/222 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (isotopic pattern for 1 Cl) |

| 156/158 | High | [M - SO₂]⁺ |

| 141/143 | Medium | [M - SO₂CH₃]⁺ |

| 79 | Medium | [SO₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound. The compound is then transferred into a clean, dry vial. Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is added. The sample is mixed using a vortex or sonication until the solid is completely dissolved. If any particulate matter is visible, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. The NMR tube is then securely capped and clearly labeled.

-

Data Acquisition : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle. This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is IR-transparent and acts as a matrix. The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a clear, transparent pellet.

-

Data Acquisition : A background spectrum of a blank KBr pellet is first recorded to correct for atmospheric and instrumental variations. The sample pellet is then placed in the sample holder of the FT-IR instrument for analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition :

-

Electron Ionization (EI) : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI) : The sample solution is introduced into the mass spectrometer through a capillary at a high voltage. This produces charged droplets, and as the solvent evaporates, molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed. This is a "soft" ionization technique that typically results in less fragmentation than EI. The mass analyzer then separates the ions based on their mass-to-charge (m/z) ratio.

-

Visualizations

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates the general workflow for the characterization of a newly synthesized chemical compound using various spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

"CAS number 89283-46-5 properties and handling"

An In-depth Technical Guide to 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that serves as a versatile and reactive intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including a wide array of kinase inhibitors used in oncology. This document provides a comprehensive overview of the known properties, synthesis, and handling of 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5), with a focus on its application as a key building block for the synthesis of targeted therapeutics.

Physicochemical Properties

The fundamental properties of 4-chloro-6-(methylsulfonyl)pyrimidine are summarized below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 89283-46-5 |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| IUPAC Name | 4-chloro-6-(methylsulfonyl)pyrimidine |

| Appearance | White solid (typical) |

| Canonical SMILES | CS(=O)(=O)C1=CC(=NC=N1)Cl |

| InChI Key | LNJVTFNEAPYZIU-UHFFFAOYSA-N |

Synthesis and Reactivity

4-chloro-6-(methylsulfonyl)pyrimidine is typically synthesized from its thioether precursor. Its reactivity is characterized by the presence of two key electrophilic sites on the pyrimidine ring: the chlorine atom at the C4 position and the methylsulfonyl group at the C6 position.

Experimental Protocol: Synthesis

A common method for the preparation of 4-chloro-6-(methylsulfonyl)pyrimidine involves the oxidation of the corresponding methylthio derivative.

General Procedure for the Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine from 2-methylthio-4-chloropyrimidine: [1]

-

To a 250-mL single-necked flask, add 2-methylthio-4-chloropyrimidine (7.25 mL, 62.3 mmol) and 95% ethanol (100 mL).

-

Cool the mixture to 0 °C under magnetic stirring.

-

Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate tetrahydrate (2.18 g, 1.87 mmol) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Add water (200 mL) and evaporate to remove residual solvent.

-

Dry the resulting product with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine.

Chemical Reactivity and Handling

The handling of 4-chloro-6-(methylsulfonyl)pyrimidine is dictated by its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The two leaving groups (Cl and SO₂Me) allow for sequential and chemoselective functionalization.

Key Reactivity Points:

-

Chemoselectivity: The outcome of reactions with nucleophiles, such as amines, is highly dependent on the nature of the amine and the reaction conditions (e.g., base, solvent).

-

Reaction with Anilines and Secondary Aliphatic Amines: In the presence of weak bases, these amines selectively displace the chloride group at the C4 position.[2]

-

Reaction with Deprotonated Anilines: Stronger basic conditions lead to the displacement of the methylsulfonyl group at the C6 position.[2]

-

Reaction with Primary Aliphatic Amines: These amines tend to selectively displace the sulfone group.[2]

Handling Precautions:

-

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

While 4-chloro-6-(methylsulfonyl)pyrimidine is not typically a final drug product, it is a critical intermediate for creating more complex molecules with therapeutic potential. Its structure is analogous to other di-substituted pyrimidines, like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which are used to synthesize potent kinase inhibitors, such as those targeting Aurora kinases.[3] Kinase inhibitors are a major class of cancer therapeutics that block the action of protein kinases, enzymes that are often overactive in cancer cells.

Hypothetical Experimental Workflow: Synthesis of a Kinase Inhibitor

The following workflow illustrates how 4-chloro-6-(methylsulfonyl)pyrimidine could be used in a two-step SNAr reaction to build a hypothetical kinase inhibitor.

Diagram: Hypothetical Kinase Inhibitor Synthesis

References

Stability and Degradation of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to forecast its behavior under various stress conditions. The guide outlines potential hydrolytic, photolytic, and thermal degradation routes and furnishes a general experimental framework for conducting forced degradation studies to elucidate its stability profile. This information is critical for the development of stable formulations and robust analytical methods.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group, a methyl group, and a methylsulfonyl group. The electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro and methylsulfonyl substituents, renders the molecule susceptible to nucleophilic attack and other forms of degradation. Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide presents predicted degradation pathways and provides a foundational experimental protocol for systematic stability testing.

Predicted Degradation Pathways

The degradation of this compound is anticipated to primarily proceed via nucleophilic substitution reactions, given the presence of two good leaving groups (chloride and methylsulfonate) on the pyrimidine ring. The reactivity of similar sulfonylpyrimidines and chloropyrimidines suggests that the molecule will be sensitive to hydrolysis under both acidic and basic conditions.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway. The sites most susceptible to nucleophilic attack by water or hydroxide ions are the carbon atoms at positions 2 and 4 of the pyrimidine ring, which are bonded to the methylsulfonyl and chloro groups, respectively.

-

Under Basic and Neutral Conditions: The methylsulfonyl group at the 2-position is a potent electron-withdrawing group, making the C2 position highly electrophilic and likely the primary site of nucleophilic attack. Displacement of the methylsulfonate group would lead to the formation of 4-chloro-6-methylpyrimidin-2-ol . Subsequent or concurrent hydrolysis of the chloro group at the 4-position would yield 6-methylpyrimidine-2,4-diol .

-

Under Acidic Conditions: Protonation of the pyrimidine ring nitrogens can further activate the ring towards nucleophilic attack. The relative rates of hydrolysis at the C2 and C4 positions may be altered. It is plausible that both 4-chloro-6-methylpyrimidin-2-ol and 2-(methylsulfonyl)-6-methylpyrimidin-4-ol could be formed as primary degradation products. Further degradation would lead to 6-methylpyrimidine-2,4-diol .

Photolytic Degradation

While specific photostability data is unavailable, compounds containing chloro- and sulfonyl-aromatic moieties can be susceptible to photodegradation. Potential pathways include:

-

Homolytic Cleavage: UV radiation could induce homolytic cleavage of the C-Cl or C-S bonds, leading to radical intermediates. These reactive species could then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a complex mixture of degradation products.

-

Photo-hydrolysis: The absorption of light energy may accelerate the hydrolytic degradation pathways described above.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The specific degradation pathway is difficult to predict without experimental data but could involve elimination reactions or rearrangement, potentially leading to the formation of polymeric material.

Quantitative Data Summary (Predicted)

Due to the absence of specific experimental studies, no quantitative data on the degradation rates of this compound can be provided. The following table outlines the expected qualitative stability based on the reactivity of analogous compounds.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Hydrolysis (Acidic) | Likely to degrade. The rate will be dependent on pH and temperature. | 4-chloro-6-methylpyrimidin-2-ol, 2-(methylsulfonyl)-6-methylpyrimidin-4-ol, 6-methylpyrimidine-2,4-diol. |

| Hydrolysis (Basic) | Likely to degrade, potentially faster than under acidic conditions due to the increased concentration of the hydroxide nucleophile. | 4-chloro-6-methylpyrimidin-2-ol, 6-methylpyrimidine-2,4-diol. |

| Oxidation | The pyrimidine ring itself is relatively electron-deficient and may be resistant to oxidation. The methyl and methylsulfonyl groups could be susceptible to oxidation under strong oxidizing conditions. | Products of methyl group oxidation (e.g., carboxylic acid) or further oxidation of the sulfone are possible but likely require harsh conditions. |

| Photolysis | Potentially unstable upon exposure to UV light. | A complex mixture of products arising from radical reactions and photo-hydrolysis. |

| Thermal | Expected to be stable at ambient storage conditions. Decomposition may occur at temperatures approaching its melting point. | Difficult to predict without experimental data; may involve polymerization or charring. |

Experimental Protocols for Forced Degradation Studies

To definitively determine the stability and degradation pathways of this compound, a forced degradation study is essential. The following protocol provides a general framework based on established guidelines.

General Workflow

Detailed Methodologies

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate the solution at 60°C and collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate the solution at room temperature and collect samples at appropriate time intervals. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light. Collect samples at appropriate time intervals.

-

Photolytic Degradation: Expose the solution of the compound (100 µg/mL in a suitable solvent) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light. Collect samples at appropriate time intervals.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C). Collect samples at appropriate time intervals and dissolve them in a suitable solvent for analysis.

4.2.3. Analytical Method: A stability-indicating analytical method, typically a gradient reverse-phase UPLC-MS/MS method, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry will be crucial for the identification and structural elucidation of the degradants.

Conclusion

Disclaimer: The degradation pathways and stability predictions presented in this document are based on chemical principles and data from related compounds. Experimental verification is required to confirm these predictions.

"solubility of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine in common organic solvents"

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides standardized, industry-accepted experimental protocols for determining the solubility of this compound. The accompanying data tables are templates for recording empirical results.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physical property that influences its bioavailability, formulation development, and process chemistry. Understanding its solubility profile in various organic solvents is essential for designing crystallization processes, preparing solutions for analytical testing, and developing suitable drug delivery systems. This document outlines the established methodologies for accurately determining the solubility of this compound.

Solubility Data

As specific experimental data is not publicly available, the following table is provided as a template for researchers to systematically record their findings. It is recommended to measure solubility at multiple temperatures to understand its temperature dependence, which is crucial for applications such as recrystallization.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

|---|---|---|---|---|---|

| e.g., Methanol | 25.0 | e.g., Shake-Flask | |||

| e.g., Ethanol | 25.0 | ||||

| e.g., Acetone | 25.0 | ||||

| e.g., Acetonitrile | 25.0 | ||||

| e.g., Dichloromethane | 25.0 | ||||

| e.g., Toluene | 25.0 | ||||

| e.g., N,N-Dimethylformamide (DMF) | 25.0 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | 25.0 | ||||

| e.g., Tetrahydrofuran (THF) | 25.0 |

| e.g., Ethyl Acetate | 25.0 | | | | |

Note: The molecular weight of this compound (C₆H₇ClN₂O₂S) is approximately 222.65 g/mol , which should be used for calculating molar solubility.

Experimental Protocols

The following protocols describe common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturation concentration of the compound in a solvent at a specific temperature after a sufficient equilibration period.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Thermostatic shaker or incubator with agitation

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] The system reaches equilibrium when consecutive measurements of the solute concentration are constant.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any undissolved microparticles, immediately filter the sample using a syringe filter compatible with the solvent.[1] This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC (see Section 3.3).

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in appropriate units (e.g., g/L, mol/L).

Solubility Determination via Gravimetric Method

The gravimetric method is a straightforward approach that relies on the mass of the dissolved solute.[3][4]

Objective: To determine solubility by evaporating the solvent from a known volume of a saturated solution and weighing the residual solute.

Materials:

-

As listed in 3.1, plus:

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the Shake-Flask Method (Section 3.1) to prepare a saturated solution and allow the excess solid to settle.

-

Sampling: Pipette a known, precise volume (e.g., 10.00 mL) of the clear supernatant into a pre-weighed (tared) evaporating dish.[3][5]

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a drying oven set to a temperature below the compound's decomposition point can be used.[4][5]

-

Drying: Once the solvent is fully evaporated, place the dish in a drying oven (e.g., 60-100 °C) to remove any residual solvent until a constant mass is achieved.[3][5]

-

Cooling and Weighing: Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish).

-

Solubility = Mass of dissolved solute / Volume of solution sampled.

-

Quantification Using UV-Vis Spectroscopy

UV-Vis spectroscopy is a common technique for determining the concentration of a dissolved solute, provided the compound has a chromophore that absorbs in the UV-Visible range.[6][7]

Objective: To quantify the concentration of the solute in the filtered, diluted saturated solution.

Procedure:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Create a series of standard solutions of known concentrations from a stock solution of the compound.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[7]

-

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment (Step 6 in Section 3.1) at the same λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the diluted sample.[8]

Visualized Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity Profile of the Methylsulfonyl Group on the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent electron-deficient nature makes it a unique platform for chemical modification. When substituted with a powerful electron-withdrawing group like the methylsulfonyl (-SO2CH3) moiety, the reactivity of the pyrimidine ring is significantly enhanced, opening up a wide array of synthetic possibilities. This guide provides a detailed exploration of the synthesis, reactivity, and applications of methylsulfonyl pyrimidines, with a focus on their role as versatile intermediates in drug discovery.

Synthesis of Methylsulfonyl Pyrimidines

The most prevalent and efficient method for the synthesis of methylsulfonyl pyrimidines involves the oxidation of the corresponding methylthio (methylsulfanyl) pyrimidine precursors. This two-step approach is widely adopted due to the ready availability of starting materials and generally high yields.

-

Thiolation: The synthesis typically begins with a halogenated pyrimidine (e.g., a chloropyrimidine). Nucleophilic substitution with sodium methyl mercaptide displaces the halide to form a 2-(methylthio)pyrimidine.[2]

-

Oxidation: The resulting methylthioether is then oxidized to the corresponding sulfone. Common oxidizing agents include Oxone, hydrogen peroxide with a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4][5] The oxidation is often robust, providing the target methylsulfonyl pyrimidine in high purity and yield.[3]

Caption: General synthetic workflow for methylsulfonyl pyrimidines.

The following table summarizes representative synthetic routes and their reported yields.

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-Chloro-4,6-dimethoxypyrimidine | 1. NaSMe; 2. H₂O₂, Na₂WO₄·2H₂O | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 95 | [2] |

| Substituted 2-(Methylthio)pyrimidines | Oxone, tetrabutylammonium bromide, Acetone/H₂O, rt, 4-6h | Substituted 2-(Methylsulfonyl)pyrimidines | 85-95 | [3] |

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for methylsulfonyl pyrimidines is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is greatly amplified by the potent electron-withdrawing nature of the methylsulfonyl group.[5][6] This activation renders the ring carbons highly electrophilic and susceptible to attack by nucleophiles.

The methylsulfonyl group is an excellent leaving group, often superior to halogens under SNAr conditions.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic adduct known as a Meisenheimer complex.[9]

Caption: General mechanism for SNAr on a methylsulfonyl pyrimidine.

Regioselectivity:

The position of nucleophilic attack is dictated by the substitution pattern of the pyrimidine ring.

-

Activation: The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-deficient and thus the most reactive towards nucleophiles.[10][11]

-

Leaving Group Position: When both a halogen and a methylsulfonyl group are present, the regioselectivity can be complex and depends on the nucleophile. For instance, in 2-MeSO₂-4-chloropyrimidine, amines typically displace the chlorine at C4, whereas alkoxides can selectively displace the methylsulfonyl group at C2.[12] This dichotomy is thought to arise from non-covalent interactions, such as hydrogen bonding between the nucleophile and the acidic protons of the methylsulfonyl group, which directs the attack to the C2 position.[12]

-

Other Substituents: Electron-donating groups on the ring can decrease reactivity and alter the preferred site of attack. For example, an electron-donating group at C6 can make the C2 position more favorable for attack on a 2,4-disubstituted pyrimidine.[13]

Reactivity with Various Nucleophiles:

Methylsulfonyl pyrimidines react with a wide range of nucleophiles, making them valuable synthetic intermediates.[14]

-

N-Nucleophiles (Amines): Reactions with primary and secondary amines are common, yielding aminopyrimidines. These reactions are fundamental in the synthesis of kinase inhibitors and other biologically active molecules.[14]

-

O-Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides readily displace the methylsulfonyl group to form ether linkages.[15]

-

S-Nucleophiles (Thiols): Thiolates react efficiently to produce thioether-substituted pyrimidines.[15]

-

C-Nucleophiles: Carbon nucleophiles, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), can be employed, although this is more common when a halogen is also present on the ring to serve as the coupling handle.[5]

The following table summarizes the reactivity with different nucleophiles.

| Pyrimidine Substrate | Nucleophile | Product Type | Key Observation | Reference |

| 2-Methylsulfonylpyrimidine | Cysteine Thiol | 2-Cysteinyl-pyrimidine | Used for selective protein arylation. Reactivity is tunable by ring substituents. | [7] |

| 4,6-Dichloro-2-methylsulfonylpyrimidine | Phenoxides, Thiophenols | Poly(arylene pyrimidine ether)s | The -SO₂CH₃ group acts as a leaving group in polymerization. | [15] |

| 2-MeSO₂-4-Cl-pyrimidine | Amines | 4-Amino-2-MeSO₂-pyrimidine | Selective substitution at C4. | [12] |

| 2-MeSO₂-4-Cl-pyrimidine | Alkoxides (e.g., MeO⁻) | 2-Methoxy-4-Cl-pyrimidine | Selective substitution at C2. | [12] |

Representative Experimental Protocols

Protocol 1: Synthesis of 2-(Methylsulfonyl)pyrimidines via Oxidation[3]

-

Reactants: A mixture of a 2-(methylthio)pyrimidine (5 mmol) and tetrabutylammonium bromide (0.16 g, 0.5 mmol) in acetone (20 mL) is stirred at room temperature.

-

Procedure: A solution of Oxone (12.5 mmol) in water (20 mL) is added slowly to the vigorously stirred pyrimidine solution. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solid product is isolated by filtration through a Buechner funnel, washed with water, and dried to yield the final 2-(methylsulfonyl)pyrimidine.

Protocol 2: General Amination of a Chloropyrimidine (Applicable to Methylsulfonyl Analogs)[16]

-

Reactants: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted pyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

-

Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

-

Procedure: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 120 °C). The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. An aqueous work-up is performed by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Conclusion

The methylsulfonyl group serves as a powerful activating and leaving group on the pyrimidine ring, enabling a broad spectrum of nucleophilic aromatic substitution reactions. Its predictable reactivity, coupled with well-established synthetic protocols, makes methylsulfonyl pyrimidines highly valuable and versatile intermediates. For professionals in drug discovery, these building blocks provide a reliable platform for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships, particularly in the development of kinase inhibitors and other targeted therapies.[14][17] A thorough understanding of the factors governing regioselectivity is critical for the strategic design of synthetic routes to novel therapeutic agents.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"understanding the electrophilicity of C4 and C6 positions in 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine"

An In-Depth Technical Guide to the Electrophilicity of C4 and C6 Positions in 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The reactivity of its pyrimidine core, particularly the electrophilicity of the carbon atoms, governs its utility as a synthetic intermediate. This guide provides a detailed analysis of the electrophilic character of the C4 and C6 positions, supported by theoretical principles, comparative data, and representative experimental protocols. The strong electron-withdrawing nature of the 2-methylsulfonyl group and the pyrimidine ring nitrogens significantly activates the C4 and C6 positions towards nucleophilic attack.

Theoretical Analysis of Electrophilicity

The electrophilicity of the C4 and C6 positions in this compound is primarily dictated by the electronic effects of the substituents and the inherent electron-deficient nature of the pyrimidine ring.

-

Inductive and Resonance Effects: The two nitrogen atoms in the pyrimidine ring are highly electronegative, leading to a general polarization of the C-N bonds and rendering the ring carbons electron-deficient. The methylsulfonyl (-SO2Me) group at the C2 position is a potent electron-withdrawing group, further depleting electron density from the ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho (C6) and para (C4) positions.

-

Substituent Effects at C4 and C6:

-

C4 Position: The chlorine atom at C4 is an electronegative, electron-withdrawing group that also serves as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.

-

C6 Position: The methyl group at C6 is an electron-donating group, which counteracts the electron-withdrawing effects of the ring nitrogens and the methylsulfonyl group to some extent at this position.

-

Consequently, the C4 position is anticipated to be significantly more electrophilic than the C6 position. Nucleophilic attack is overwhelmingly favored at C4 due to the presence of a good leaving group (Cl) and the cumulative electron-withdrawing influence of the adjacent nitrogen and the para-disposed methylsulfonyl group.

Quantitative Assessment of Electrophilicity

| Atomic Position | Calculated Partial Charge (au) | Predicted Reactivity towards Nucleophiles |

| C4 | +0.35 | Highly Electrophilic |

| C6 | +0.15 | Moderately Electrophilic |

| C2 | +0.50 | Highly Electrophilic |

| C5 | -0.10 | Nucleophilic |

Data is illustrative and based on typical values for similarly substituted pyrimidines from computational studies.

Nucleophilic Aromatic Substitution (SNAr) at C4

The enhanced electrophilicity of the C4 position makes it the primary site for nucleophilic aromatic substitution. A typical reaction workflow is depicted below.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

Experimental Protocol: Synthesis of 4-Amino-6-methyl-2-(methylsulfonyl)pyrimidine

This section provides a representative protocol for the nucleophilic aromatic substitution at the C4 position with an amine.

Materials:

-

This compound (1.0 eq)

-

Ammonia (in a suitable solvent, e.g., 7N in Methanol, 5.0 eq)

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in DMF, add DIPEA and the ammonia solution.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine.

Reactivity of the C6 Position

The C6 position is significantly less electrophilic than the C4 position due to the electron-donating nature of the methyl group and the absence of a suitable leaving group. While nucleophilic attack at C6 is theoretically possible, it would require much harsher reaction conditions and would likely lead to a complex mixture of products. For practical synthetic purposes, the C6-H bond is not readily displaced by nucleophiles in SNAr reactions.

Conclusion

The electrophilicity of the C4 and C6 positions in this compound is markedly different. The C4 position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogens, the 2-methylsulfonyl group, and the chloro substituent, which also functions as an excellent leaving group. In contrast, the C6 position is less electrophilic due to the electron-donating methyl group and the lack of a leaving group. This differential reactivity allows for the selective functionalization of the C4 position, a feature that is widely exploited in the synthesis of complex molecules for various applications, particularly in drug discovery.

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in the very building blocks of life, DNA and RNA, foreshadows its profound potential for therapeutic intervention.[1][2] This technical guide delves into the diverse and potent biological activities exhibited by substituted pyrimidine scaffolds, offering a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides structured quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Growth

Substituted pyrimidines have emerged as a rich source of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of critical cellular processes like cell cycle progression and signal transduction.[5][6]

A significant number of pyrimidine derivatives have been developed to target protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[4] For instance, pyrimidine-based compounds have shown potent inhibitory activity against Phosphatidylinositol 3-kinase (PI3K), a key component of a signaling pathway crucial for cell growth and survival.[7] Others have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that, when mutated or overexpressed, can drive tumor growth.[8] The mTOR signaling pathway, another critical regulator of cell growth and proliferation, has also been a successful target for pyrimidine-based inhibitors.[2]

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.

| Compound/Scaffold | Target Cell Line | Activity | Measurement | Reference |

| Pyrimidine-pyrazine-oxazoles | MCF-7, HepG2, A549 | Anticancer | IC50 values reported | [9] |

| Tetralin-6-yl pyrimidines | Hep G2 (Liver Cancer) | Active | IC50 = 7.11 - 8.66 µg/ml | [10] |

| Tetralin-6-yl pyrimidines | Breast Cancer | Active | IC50 = 7.29 µg/ml | [10] |

| (1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | MCF-7 | Antitumor | IC50 = 1.25-6.75µM | [10] |

| 2,4,5-Substituted Pyrimidines | BEL-7402 (Hepatocellular Carcinoma) | Antiproliferative | IC50 = 16 - 62 nM | [11] |

| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one | Colon cancer cell lines | High efficacy | GI50 = 0.24 - 1.26 μM | [6] |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | Antiproliferative | IC50 values comparable to Palbociclib and AZD5438 | [6] |

| Pyrimidine-based sulfonamide phenyl pharmacophore | Breast Carcinoma (MCF-7) | Anticancer | IC50 = 5.4 to 7.2 µM | [12] |

| Pyrimidine-based sulfonamide phenyl pharmacophore | Non-small-cell lung cancer (A549) | Anticancer | IC50 = 8.4 to 9.2 µM | [12] |

Key Signaling Pathways in Pyrimidine-Based Anticancer Activity

The diagrams below, generated using the DOT language for Graphviz, illustrate the key signaling pathways often targeted by anticancer pyrimidine scaffolds.

Caption: Simplified EGFR signaling pathway targeted by pyrimidine inhibitors.

Caption: The PI3K/Akt/mTOR signaling cascade, a common target for pyrimidine-based anticancer agents.

Antimicrobial Activity: A Broad Spectrum of Defense

The pyrimidine scaffold is a versatile platform for the development of agents to combat bacterial and fungal infections.[13][14] Many clinically used antimicrobial drugs, such as trimethoprim and some sulfonamides, incorporate the pyrimidine ring.[15] The antimicrobial efficacy of substituted pyrimidines is often attributed to their ability to interfere with essential microbial metabolic pathways.[14]

The following table summarizes the in vitro antimicrobial activity of selected substituted pyrimidine derivatives.

| Compound/Scaffold | Target Organism | Activity | Measurement | Reference |

| Pyrimido[4,5-d]pyrimidine-4-one derivatives | Escherichia coli, Bacillus subtilis | Antibacterial | Active | [13] |

| Pyrido[2,3-d:6,5-d`]dipyrimidine derivatives | Candida albicans | Antifungal | Active | [4] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Antibacterial | MIC = 0.25–2.0 μg mL−1 | [40] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | Antibacterial | MIC = 8 mg/L | [42] |

| Pyrimidine-based 1,3-thiazolidin-4-one derivatives | Various bacteria and fungi | Antimicrobial | Potent activity reported | [14] |

| 1-Aryl-2-(arylimino)-7-(2-butyl-1-imidazol-5-yl)-5-mercapto-1,2,6,7-tetrahydrothiazolo[5,4-d]pyrimidines | S. pyogenes, S. aureus | Antibacterial | Zone of inhibition (mm) | [39] |

| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | Gram-negative, Gram-positive, and fungi | Antimicrobial | MIC = 16 - 102 μM (antibacterial), 15.50 - 26.30 μM (antifungal) | [37] |

Antiviral Activity: Combating Viral Replication

The critical role of pyrimidines in nucleic acid synthesis makes them an attractive target for antiviral drug development. [1] Many antiviral drugs function as nucleoside analogs, interfering with viral DNA or RNA replication. Substituted pyrimidines have demonstrated a broad spectrum of antiviral activity against various viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). [1, 9, 20]

The following table summarizes the in vitro antiviral activity of selected substituted pyrimidine derivatives.

| Compound/Scaffold | Target Virus | Activity | Measurement | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B virus | Antiviral | EC50 = 0.01 - 0.1 µM | [17] |

| Pyrimidine NNRTI | HIV-1-IIIB strain | Antiviral | EC50 < 10 nM | [27] |

| Pyrimidine NNRTI | HIV-1 RES056 (K103N/Y181C) | Antiviral | EC50 = 50 nM | [27] |

| Pyrimido[4,5-d]pyrimidines | Human Coronaviruses | Antiviral | EC50 values reported | [25] |

| DHODH Inhibitor (Compound 1) | Human and animal cytomegaloviruses, adenoviruses | Antiviral | IC50 in low micromolar to nanomolar range | [30] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Substituted pyrimidines have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. [6, 34] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. [48] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. [33]

The following table summarizes the in vitro anti-inflammatory activity of selected substituted pyrimidine derivatives.

| Compound/Scaffold | Target | Activity | Measurement | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 | Potent inhibition | IC50 = 0.04 ± 0.02 to 0.04 ± 0.09 μmol | [6] |

| Pyrimidine derivatives | COX-2 | Selective inhibition | High selectivity towards COX-2 | [36, 38] |

| Pyrimidine-based sulfonamide phenyl pharmacophore | COX-2 | Potent inhibition | IC50 = 12.7 nM | [35] |

| N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide derivative | COX-2 | Inhibition | IC50 = 0.22–0.67 µM | [35] |

| Pyrimidine-5-carbonitrile derivatives | COX-2 | Potent inhibition | IC50 = 0.16 - 0.20 µM | [35] |

The COX-2 Inflammatory Pathway

The diagram below illustrates the role of COX-2 in the inflammatory cascade, a key target for anti-inflammatory pyrimidine derivatives.

Caption: Inhibition of the COX-2 pathway by substituted pyrimidines to reduce inflammation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [20, 21]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [20] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [31]

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. [21]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [26, 31]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. [21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Caption: General workflow for the MTT assay to determine the cytotoxic effects of pyrimidine compounds.

Disk Diffusion Method for Antimicrobial Activity

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents. [9, 15]

Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk. [13]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard). [9]

-

Plate Inoculation: Uniformly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab. [43]

-

Disk Application: Aseptically place paper disks impregnated with the test pyrimidine compounds at defined concentrations onto the agar surface. Ensure the disks are placed at a sufficient distance from each other. [43]

-

Incubation: Invert the plates and incubate under standardized conditions (e.g., 35°C ± 2°C for 18-24 hours). [34]

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each disk.

-

Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the test compound, often by comparing the results to established standards for known antibiotics.

Caption: A step-by-step workflow of the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. [19, 28]